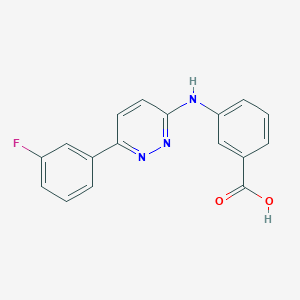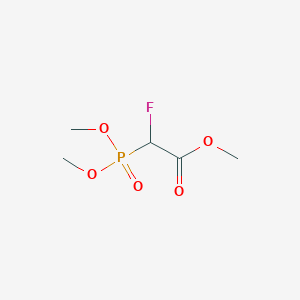
3-((6-(3-Fluorophenyl)pyridazin-3-yl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32708847 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32708847 typically involves a series of well-defined chemical reactions. One common method includes the use of triazolo ring compounds, which are reacted with methanesulfonate to form the desired product . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yield and purity.
Industrial Production Methods: For large-scale industrial production, the preparation method is optimized to be simple and cost-effective. The process involves the use of readily available raw materials and efficient reaction conditions that can be easily scaled up. The crystal form of the compound is often preferred for its good solubility and stability, which facilitates the preparation and storage of pharmaceutical preparations .
Chemical Reactions Analysis
Types of Reactions: MFCD32708847 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
MFCD32708847 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, the compound’s stability and reactivity make it a valuable tool for drug development and biochemical studies. Industrially, it is used in the production of various pharmaceuticals and specialty chemicals .
Mechanism of Action
The mechanism by which MFCD32708847 exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to the desired biological or chemical effects. Detailed studies on its mechanism of action are crucial for understanding its potential therapeutic applications .
Comparison with Similar Compounds
MFCD32708847 can be compared with other similar compounds, such as dichloroanilines, which also have applications in the production of dyes and herbicides . MFCD32708847 stands out due to its unique stability and reactivity, which make it suitable for a broader range of applications. Other similar compounds include various triazolo ring derivatives and methanesulfonate compounds .
Properties
Molecular Formula |
C17H12FN3O2 |
|---|---|
Molecular Weight |
309.29 g/mol |
IUPAC Name |
3-[[6-(3-fluorophenyl)pyridazin-3-yl]amino]benzoic acid |
InChI |
InChI=1S/C17H12FN3O2/c18-13-5-1-3-11(9-13)15-7-8-16(21-20-15)19-14-6-2-4-12(10-14)17(22)23/h1-10H,(H,19,21)(H,22,23) |
InChI Key |
KAXAZDYJQZYAGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(C=C2)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[1-[2-[(4R,6R)-6-[2-(tert-Butoxy)-2-oxoethyl]-2,2-dimethyl-1,3-dioxan-4-yl]ethyl]-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxamido]benzoate](/img/structure/B13691222.png)

![1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylic Acid](/img/structure/B13691236.png)

![1-Acetylimidazo[1,2-a]quinoline](/img/structure/B13691247.png)

![Methyl 4-Oxo-4-[4-[4-(phenethylcarbamoyl)phenoxy]-1-piperidyl]butanoate](/img/structure/B13691263.png)
![3-[(Chloromethoxy)methyl]toluene](/img/structure/B13691266.png)
![Ethyl 1H-benzo[g]indazole-3-carboxylate](/img/structure/B13691274.png)





